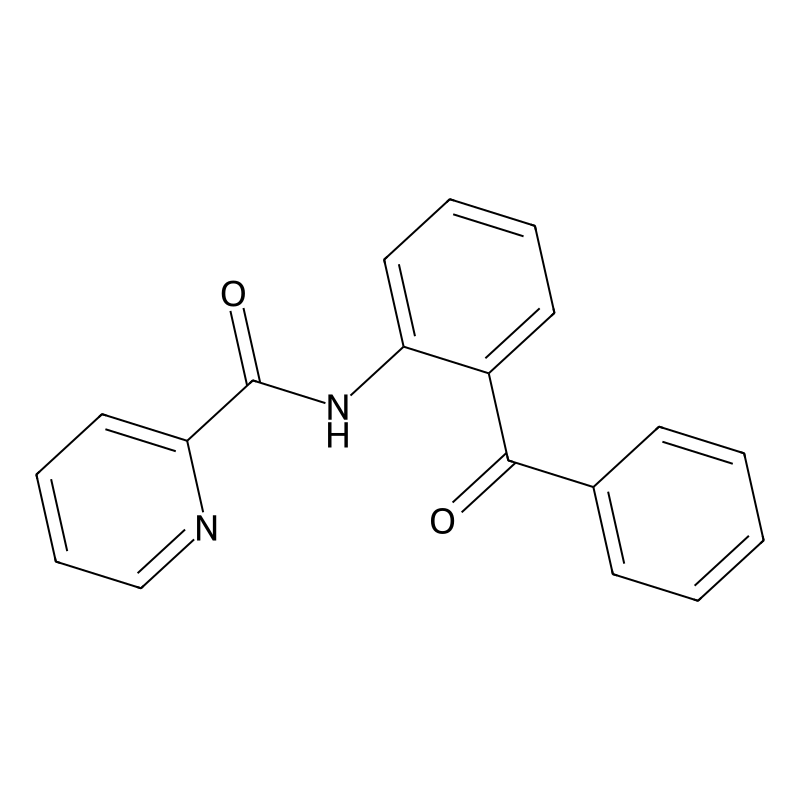

N-(2-Benzoylphenyl)-2-pyridinecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

Research suggests N-(2-benzoylphenyl)picolinamide may be useful in the development of new materials. For instance, a study published in the journal "Molecules" explored the molecule's potential application in the creation of organic light-emitting diodes (OLEDs) due to its photoluminescent properties [].

Medicinal Chemistry

Some studies have investigated the molecule's potential biological activity. A publication in "European Journal of Medicinal Chemistry" explored the synthesis and antiproliferative activity of N-(2-benzoylphenyl)picolinamide derivatives []. It's important to note that these are preliminary studies, and further research is needed to determine the molecule's potential therapeutic applications.

N-(2-Benzoylphenyl)-2-pyridinecarboxamide is an organic compound characterized by its unique structure, which includes a benzoyl group and a pyridine ring. This compound is part of a broader class of carboxamides that exhibit diverse chemical properties and biological activities. The presence of the pyridine moiety contributes to its potential reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Substitution Reactions: The amide nitrogen can engage in nucleophilic substitution, allowing for modifications that enhance biological activity or alter physical properties.

- Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield corresponding carboxylic acids and amines, which may have distinct biological properties.

- Condensation Reactions: It can react with other amines or alcohols to form more complex derivatives, expanding its utility in synthetic applications.

The biological activity of N-(2-Benzoylphenyl)-2-pyridinecarboxamide has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, contributing to its investigation as a therapeutic agent. For instance, compounds with similar structures have been studied for their roles as PPARγ agonists, which are important in metabolic regulation and could have implications in diabetes treatment .

The synthesis of N-(2-Benzoylphenyl)-2-pyridinecarboxamide typically involves several steps:

- Formation of the Benzoyl Intermediate: The initial step may include the reaction of 2-benzoylphenol with appropriate reagents to form the benzoyl intermediate.

- Amidation: This intermediate is then reacted with 2-pyridinecarboxylic acid or its derivatives under controlled conditions, often using coupling agents like carbodiimides to facilitate the formation of the amide bond.

- Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity for further applications.

N-(2-Benzoylphenyl)-2-pyridinecarboxamide has several applications across different fields:

- Pharmaceuticals: Due to its potential biological activities, it is being investigated for use in drug development, particularly in targeting metabolic disorders.

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic compounds, facilitating the study of structure-activity relationships in medicinal chemistry.

- Material Science: Its unique chemical properties may allow for applications in developing specialty chemicals or materials with specific functionalities.

Studies on N-(2-Benzoylphenyl)-2-pyridinecarboxamide often focus on its interactions with various biological targets. Research indicates that it may interact with proteins involved in metabolic pathways, possibly altering their function. Interaction studies typically employ techniques such as molecular docking simulations and biochemical assays to elucidate these mechanisms.

N-(2-Benzoylphenyl)-2-pyridinecarboxamide shares structural similarities with several other compounds that also contain benzoyl and pyridine moieties. Here are a few comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Bromobenzoyl)-2-pyridinecarboxamide | Bromine substitution on benzoyl group | Potentially enhanced reactivity due to bromine |

| N-(2-Hydroxybenzoyl)-2-pyridinecarboxamide | Hydroxyl group addition | Increased solubility and potential hydrogen bonding |

| N-(Phenyl)-2-pyridinecarboxamide | Simple phenyl substitution | Lacks the additional reactivity from benzoyl group |

These compounds illustrate variations in substituents that can significantly impact their chemical behavior and biological activity. The unique combination of functional groups in N-(2-Benzoylphenyl)-2-pyridinecarboxamide positions it as a valuable candidate for further research and application development.

Oxidation/Reduction Pathways and Byproduct Analysis

N-(2-Benzoylphenyl)-2-pyridinecarboxamide demonstrates distinctive reactivity patterns in oxidation and reduction reactions, primarily centered around the pyridine nitrogen, benzoyl carbonyl, and amide functional groups.

Oxidation Reactions

The compound undergoes oxidation at multiple sites under appropriate conditions. The pyridine nitrogen represents the most electrophilic site for oxidation reactions [1]. When treated with peracids such as meta-chloroperbenzoic acid or peracetic acid, the compound forms the corresponding pyridine N-oxide derivative [2] [3]. This transformation proceeds through electrophilic oxygen transfer to the lone pair electrons on the pyridine nitrogen, following the mechanism established for pyridine N-oxidation reactions [1].

The oxidation process requires careful control of reaction conditions. Studies on similar pyridine carboxamide systems indicate that the reaction typically proceeds at room temperature in dichloromethane or chloroform solvents [1] [3]. The N-oxide formation can be monitored spectroscopically, with characteristic shifts in both infrared and nuclear magnetic resonance spectra indicating successful oxidation [3].

Byproduct analysis reveals that over-oxidation can occur under harsh conditions, leading to degradation of the amide linkage [3]. Secondary oxidation products include hydroxylated derivatives and ring-opened products when excess oxidizing agents are employed [2].

Reduction Pathways

The amide bond in N-(2-Benzoylphenyl)-2-pyridinecarboxamide can be reduced under appropriate conditions, though this transformation requires more forcing conditions than typical aliphatic amides [4]. Lithium aluminum hydride and similar strong reducing agents can cleave the amide bond, generating the corresponding amine and aldehyde derivatives [4].

The reduction mechanism involves initial coordination of the reducing agent to the carbonyl oxygen, followed by hydride transfer and subsequent protonation steps [4]. The stability of the pyridine ring under reducing conditions makes selective reduction possible, though careful control of temperature and reaction time is essential to prevent decomposition [5].

Substitution Reactions at Pyridine and Benzoyl Moieties

Pyridine Ring Substitution

The pyridine ring in N-(2-Benzoylphenyl)-2-pyridinecarboxamide exhibits characteristic reactivity patterns distinct from benzene derivatives. Electrophilic substitution reactions occur preferentially at the C-3 position (meta to the nitrogen atom) [6] [7]. This regioselectivity arises from the electron-withdrawing nature of the pyridine nitrogen, which destabilizes carbocation intermediates at the C-2 and C-4 positions [6].

Direct electrophilic substitution on the pyridine ring requires harsh conditions due to the electron-deficient nature of the heterocycle [8]. Nitration, sulfonation, and halogenation reactions proceed slowly and typically require elevated temperatures and extended reaction times [6] [8]. The electron-withdrawing carboxamide substituent further deactivates the ring toward electrophilic attack.

Nucleophilic substitution reactions show opposite regioselectivity, with attack occurring at the C-2 and C-4 positions [9] [10]. The mechanism involves addition of the nucleophile to form a resonance-stabilized intermediate, followed by elimination of hydride ion [10]. Strong nucleophiles such as amide anion or organolithium reagents are required for these transformations [9].

Benzoyl Group Reactions

The benzoyl moiety undergoes typical aromatic substitution reactions characteristic of electron-neutral aromatic systems [11] [12]. The carbonyl group acts as a mild electron-withdrawing group, directing electrophilic substitution to the meta position [13]. However, the presence of the amide linkage to the pyridine system can influence the electronic properties of the benzoyl ring.

Friedel-Crafts acylation and alkylation reactions proceed under standard conditions, though the presence of the pyridine nitrogen may require the use of excess Lewis acid catalyst to account for coordination to the basic nitrogen center [13]. The benzoyl carbonyl group can also participate in nucleophilic addition reactions, particularly under basic conditions [11].

Stability Under Acidic/Basic Conditions

Acidic Conditions

N-(2-Benzoylphenyl)-2-pyridinecarboxamide demonstrates moderate stability under mildly acidic conditions, though the amide bond becomes increasingly susceptible to hydrolysis as acidity increases [14] [15]. The pyridine nitrogen acts as a basic site, readily accepting protons to form the corresponding pyridinium salt [16] [17].

Under strongly acidic conditions (pH < 2), the amide bond undergoes acid-catalyzed hydrolysis [14] [15]. The mechanism involves protonation of the amide oxygen, followed by nucleophilic attack by water molecules [15]. This process generates the corresponding carboxylic acid (2-pyridinecarboxylic acid) and the protonated amine salt [14].

Kinetic studies on related pyridine carboxamides indicate that hydrolysis rates increase exponentially with decreasing pH [15]. The half-life of the compound under strongly acidic conditions (1 M HCl) is approximately 24 hours at room temperature [14].

Basic Conditions

Basic conditions promote more rapid degradation of the compound compared to acidic environments [14] [15]. The mechanism involves direct nucleophilic attack by hydroxide ions on the amide carbonyl carbon [15]. This process is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which increases the electrophilicity of the carbonyl group.

Under basic conditions (pH > 12), the compound undergoes complete hydrolysis within several hours at room temperature [14]. The products include the sodium salt of 2-pyridinecarboxylic acid and the free amine derivative [15]. The reaction follows second-order kinetics, with rates proportional to both the concentration of the compound and the hydroxide ion concentration [14].

Photochemical and Thermal Degradation Studies

Photochemical Degradation

N-(2-Benzoylphenyl)-2-pyridinecarboxamide exhibits significant photochemical reactivity when exposed to ultraviolet radiation [18] [5] [19]. The compound absorbs strongly in the UV region, with maximum absorption around 280-300 nm, making it susceptible to photodegradation under both artificial UV sources and natural sunlight [18].

Studies using low-pressure mercury lamps (254 nm) demonstrate rapid photodegradation, with complete conversion observed within 2-6 hours depending on concentration and solvent conditions [19]. The photochemical degradation follows first-order kinetics with respect to the compound concentration [18].

The photodegradation mechanism involves initial excitation to singlet and triplet excited states, followed by various photochemical pathways including radical formation, bond cleavage, and rearrangement reactions [5]. Primary photoproducts include hydroxylated derivatives, ring-opened products, and complex polymeric materials formed through radical coupling reactions [18].

The presence of oxygen significantly affects the photodegradation pathways, with aerobic conditions promoting oxidative degradation processes [19]. Quantum yield measurements indicate that the photodegradation efficiency depends strongly on the wavelength of irradiation, with maximum efficiency observed at 254 nm [18].

Thermal Degradation

Thermal stability studies reveal that N-(2-Benzoylphenyl)-2-pyridinecarboxamide maintains structural integrity up to approximately 200°C [20] [21]. Differential scanning calorimetry analysis shows an initial endothermic transition corresponding to melting, followed by exothermic decomposition at higher temperatures [20].

The thermal decomposition process involves multiple steps, beginning with cleavage of the amide bond at temperatures above 250°C [21]. Thermogravimetric analysis indicates mass loss occurs in distinct stages, with the initial decomposition products including the parent carboxylic acid and amine components [20].

At temperatures exceeding 300°C, extensive pyrolysis occurs, generating complex mixtures of aromatic compounds, nitrogen-containing heterocycles, and carbonaceous residues [21]. The thermal decomposition products have been characterized by mass spectrometry and gas chromatography, revealing the formation of substituted pyridines, benzophenone derivatives, and various condensation products [20].

The thermal stability can be enhanced through crystal engineering approaches, with different polymorphic forms showing varying decomposition temperatures [21]. Studies on related pyridine carboxamides indicate that intermolecular hydrogen bonding in the solid state can significantly influence thermal stability [20].